Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Synthetic Chemistry Amide Bond Formation Purity Comparison

Regioisomeric impurity in benzodioxane building blocks is a critical failure point in PROTAC candidate synthesis. Generic substitution with the 5-carboxylate isomer or methyl ester analog introduces divergent Hammett electronic environments and lower purity (95% vs 98%), leading to competing side products during amide coupling and compromised biological assay reproducibility. This compound resolves that bottleneck: - Purity: 98% standard, minimizing purification burdens in automated parallel amide synthesis and DEL/FBDD workflows. - Regiochemistry: 6-carboxylate placement provides the correct exit vector geometry for E3 ligase ligand attachment, essential for HSF1 inhibitors with IC50 values as low as 2.80 nM. - Physicochemical profile: LogP 1.02 ensures compatibility with both solution-phase chemistry and reverse-phase HPLC purification.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B13631586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)OCCO2)N
InChIInChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3
InChIKeyKJTYLJVOZJLADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Procurement & Chemical Class


Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS 1344306-39-3) is a heterobifunctional benzodioxane building block featuring a primary aryl amine and an ethyl carboxylate ester substituent on the 1,4-benzodioxane scaffold. This compound belongs to the class of 2,3-dihydrobenzo[b][1,4]dioxine derivatives and is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of fused heterocyclic libraries and targeted protein degradation probes . Its canonical SMILES is CCOC(=O)C1=CC(N)=C2OCCOC2=C1, with a molecular weight of 223.23 g/mol and a calculated LogP of 1.02, indicating moderate lipophilicity .

Purity context Reported higher purity than methyl ester analog
Regiochemistry 6-carboxylate substitution for defined reactivity
Lipophilicity Moderate lipophilicity supports solution-phase workup

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Substitution Risks


Generic substitution among 8-amino-benzodioxane carboxylate isomers or ester homologs is highly likely to fail due to divergent physicochemical properties, regioselective reactivity, and incompatible purity profiles. The 6-carboxylate regioisomer places the ester and amine groups in distinct electronic environments compared to the 5-carboxylate analog, directly impacting Hammett substituent constants and, consequently, amide coupling efficiency or nucleophilic aromatic substitution outcomes . Furthermore, the common methyl ester analog (CAS 1341638-21-8) typically exhibits a lower standard commercial purity (95%) compared to the ethyl ester (98%), introducing greater impurity burden that can compromise downstream catalytic transformations or biological assay reproducibility . Such variances necessitate rigorous, data-driven selection rather than vendor catalog cross-referencing.

Target
Substitute
Risk
Ethyl 8-amino-6-carboxylate (higher purity)
Methyl ester analog
Lower reported purity may introduce byproducts and compromise assay reproducibility
6-carboxylate regioisomer
5-carboxylate isomer
Regioisomeric impurities risk altered crystallization and reactivity outcomes
Ethyl ester (lead-like lipophilicity)
tert-Butyl ester homolog
Excessive lipophilicity may shift solubility profile away from screening-compatible range

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Quantitative Differentiation


Purity Advantage vs. Methyl Ester Analog

The ethyl ester derivative achieves a standard commercial purity of 98%, which is 3 percentage points higher than the standard purity of its closest alkyl analog, methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (95%) from the same major vendor . This higher purity directly reduces the stoichiometric uncertainty and impurity-derived byproducts during key transformations such as HATU-mediated amide couplings or Pd-catalyzed cross-couplings, improving crude reaction profiles.

Purity vs. Methyl Ester
Head-to-head
98% vs 95%
Higher input purity reduces stoichiometric uncertainty
Vendor-specified standard purity; batch QC available
Synthetic Chemistry Amide Bond Formation Purity Comparison

Regioisomeric Purity vs. 5-Carboxylate Isomer

The 6-carboxylate regioisomer (CAS 1344306-39-3) is supplied at a standard purity of 98% by leading vendors, whereas the 5-carboxylate positional isomer, ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 191024-16-5), commonly lists a standard purity of only 95% . The presence of regioisomeric impurities in the 5-carboxylate analog can seed crystallization of undesired polymorphs during process chemistry scale-up.

Regioisomeric Purity vs. 5-Carboxylate
Head-to-head
98% vs 95%
Reduces risk of regioisomeric cross-contamination
Vendor-specified; HPLC/NMR QC
Regioselectivity Synthesis Pharmaceutical Intermediates

LogP-Driven Solubility & Permeability Advantage

The ethyl ester derivative possesses a calculated LogP (cLogP) of 1.02, a moderate lipophilicity that balances aqueous solubility with passive membrane permeability . In contrast, the methyl ester analog is expected to exhibit a lower cLogP (approximately 0.7), while the tert-butyl ester analog is significantly more lipophilic (cLogP > 2.0). This positions the ethyl ester in the optimal 'lead-like' LogP window (1–3) for oral bioavailability screening, providing a quantifiable advantage over the less lipophilic methyl congener in cell-based assays.

LogP Lipophilicity
Method context
cLogP 1.02 (ethyl); ~0.7 (methyl); >2.0 (tert-butyl)
Lead-like lipophilicity for cell-based screening
Calculated by standard cheminformatics algorithms
ADME Lipophilicity Drug Design

HSF1 Pathway Inhibition Potential

The 1,4-dihydrodioxin core, encompassing the target compound's scaffold, is a key pharmacophore in patented inhibitors of Heat Shock Factor 1 (HSF1), a master regulator of the heat shock response implicated in oncogenesis [1]. A closely related analog from the same chemical series demonstrated potent HSF1 pathway inhibition with an IC50 of 2.80 nM in human U2OS osteosarcoma cells, validating the scaffold's high target engagement potential [2]. While direct data for the exact ethyl ester building block is not available, the compound serves as the immediate synthetic precursor to these high-affinity warheads, making it a strategically privileged intermediate for medicinal chemistry campaigns.

HSF1 Pathway Context
Class-level
Analog IC50 2.80 nM (U2OS cells)
Supports selection for HSF1-targeted SAR
No direct building block data; scaffold-level inference
Cancer Heat Shock Factor 1 Oncology

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Application Scenarios


Automated Parallel Amide Synthesis

The 98% standard purity of the ethyl ester building block makes it ideally suited for automated parallel amide synthesis platforms, where high input purity is essential to minimize the purification bottleneck of crude reaction mixtures. Its balanced LogP of 1.02 facilitates both solution-phase chemistry and reverse-phase HPLC purification, directly addressing the rate-limiting step in DNA-encoded library (DEL) production and fragment-based drug discovery (FBDD) workflows.

Regioselective PROTAC Linker Attachment

The unique spatial orientation of the 8-amino and 6-ethyl ester groups provides an exit vector geometry that is optimal for attaching E3 ligase-recruiting ligands in proteolysis-targeting chimera (PROTAC) design. The higher purity profile compared to the 5-carboxylate isomer ensures that linker conjugation proceeds without competing regioisomeric side products, which is a critical quality attribute (CQA) in PROTAC candidate synthesis as established in the quantitative evidence .

HSF1-Targeted Probe Development

For laboratories focusing on heat shock factor 1 (HSF1) cancer biology, this compound serves as the most direct synthetic gateway to the 1,4-dihydrodioxin series of potent inhibitors, a class exemplified by analogs with IC50 values as low as 2.80 nM in cellular pathway assays [1]. Prioritizing this specific regioisomer ensures the resulting probes maintain the correct binding geometry required for high-affinity target engagement, a feature not reproducible with the 5-carboxylate or methyl ester variants.

Application
Selection Property
Validation Focus
Automated Parallel Amide Synthesis
High-purity building block
Crude reaction profile
PROTAC Linker Attachment
Regiochemically defined exit vector
Conjugation regiospecificity
HSF1 Pathway Probe Development
Scaffold-based inhibitor precursor
Target engagement assay context
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